molecular formula C12H13N3O2 B2820594 3-Nitro-1-(2-phenylpropyl)-1H-pyrazole CAS No. 1240572-87-5

3-Nitro-1-(2-phenylpropyl)-1H-pyrazole

Cat. No. B2820594
CAS RN: 1240572-87-5
M. Wt: 231.255
InChI Key: FSNNCOFVHBBNNF-UHFFFAOYSA-N
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Description

Triazoles, which include compounds like “3-Nitro-1-(2-phenylpropyl)-1H-pyrazole”, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

Triazoles can be synthesized using various methods. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Molecular Structure Analysis

The molecular structure of triazoles comprises three nitrogen atoms and two carbon atoms. There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .

Scientific Research Applications

Structural Analysis and Material Properties

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine : The study of this compound, which shares structural similarity with 3-Nitro-1-(2-phenylpropyl)-1H-pyrazole, reveals its crystal structure and intermolecular interactions. The molecular structure is stabilized by hydrogen bonds, forming sheets that could influence material properties (S. Hernández-Ortega et al., 2012).

Optical and Non-Linear Optical Properties

Versatile optical materials : Pyrazoline derivatives, including those related to 3-Nitro-1-(2-phenylpropyl)-1H-pyrazole, demonstrate fluorescence and non-linear optical properties. The study shows that by modifying the substituent in the phenyl ring, it's possible to tune the physical properties of these compounds for potential use in optical materials and liquid crystals (J. Barberá et al., 1998).

Synthesis and Reactivity

The synthesis of heteroaromatic nitro compounds from 3-nitrochromone : This paper discusses the synthesis of pyrazolyl nitro derivatives, highlighting the versatility of nitro pyrazoles in chemical synthesis. These reactions proceed with significant yields, providing insights into the reactivity of nitro-substituted pyrazoles and their potential applications in developing new compounds (G. Haas et al., 1981).

Energetic Materials

Novel Highly Energetic Pyrazoles : This research introduces a family of energetic compounds, nitropyrazoles bearing a trinitromethyl moiety, showcasing their potential as high-energy dense oxidizers. These compounds are characterized by their high density and promising energetic performance, indicating their application in environmentally benign energetic materials (I. Dalinger et al., 2015).

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to form non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Future Directions

The future directions in the field of triazole research could involve the synthesis of new derivatives that could serve as effective agents in enhancing life quality . The development of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

3-nitro-1-(2-phenylpropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-10(11-5-3-2-4-6-11)9-14-8-7-12(13-14)15(16)17/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNNCOFVHBBNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-(2-phenylpropyl)-1H-pyrazole

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